

Mass Spectrometry Analysis of 1,2-Dimethylindole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,2-Dimethylindole

Cat. No.: B146781

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **1,2-Dimethylindole**, a heterocyclic compound of interest in organic synthesis and drug discovery. This document outlines key quantitative data, detailed experimental protocols, and visual representations of analytical workflows and fragmentation patterns to support researchers in their analytical endeavors.

Core Data Presentation

The mass spectral data for **1,2-Dimethylindole**, primarily obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), is summarized below. The data highlights the characteristic molecular ion and the principal fragment ions, which are crucial for its identification and structural elucidation.

Table 1: Key Mass Spectral Data for **1,2-Dimethylindole**

Ion Description	m/z (Mass-to-Charge Ratio)	Relative Intensity (%)
Molecular Ion [M] ⁺ •	145	99.9
[M-H] ⁺	144	95.1
[M-CH ₃] ⁺	130	Not specified
[M-C ₂ H ₃ N] ⁺	115	13.5
Phenyl Cation [C ₆ H ₅] ⁺	77	13.0

Data sourced from NIST and PubChem databases.[\[1\]](#)[\[2\]](#)

Experimental Protocols

While specific, validated protocols for **1,2-Dimethylindole** are not extensively published, the following methodologies are based on established practices for the analysis of indole derivatives and can be adapted for this compound.[\[3\]](#)[\[4\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of volatile and semi-volatile compounds like **1,2-Dimethylindole**.

- Sample Preparation: Dissolve a known quantity of **1,2-Dimethylindole** in a high-purity solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute as necessary to fall within the linear range of the instrument.
- Instrumentation: A standard GC-MS system equipped with a capillary column is recommended.
 - Injector:
 - Injection Volume: 1 µL
 - Injector Temperature: 250 °C

- Mode: Splitless
- Gas Chromatograph (GC):
 - Column: 30 m x 0.25 mm ID x 0.25 μ m film thickness, with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 70 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole.
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is advantageous for analyzing less volatile derivatives or for achieving higher sensitivity and selectivity, particularly in complex matrices.^{[3][5]}

- Sample Preparation: Prepare samples as described for GC-MS. For biological matrices, a protein precipitation step with ice-cold acetonitrile followed by centrifugation is recommended.^[3]

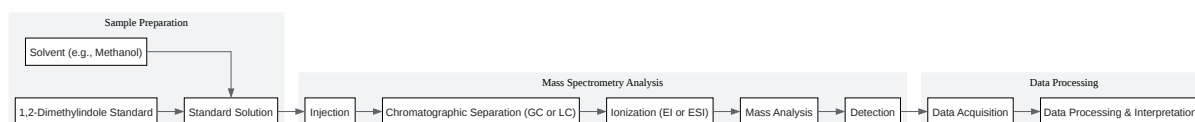
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
 - Liquid Chromatograph (LC):
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 μ m particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient:
 - Start with 5% B.
 - Linearly increase to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to initial conditions and equilibrate for 3 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
 - Injection Volume: 5 μ L.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for qualitative analysis.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 600 L/hr.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometry analysis of a chemical standard like **1,2-Dimethylindole**.

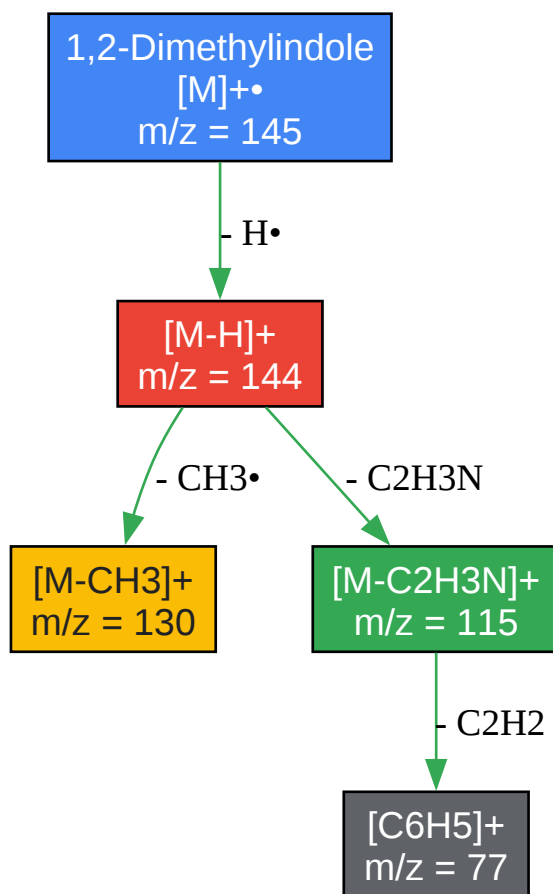


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A generalized workflow for mass spectrometry analysis.

Proposed Fragmentation Pathway

The fragmentation of **1,2-Dimethylindole** under Electron Ionization (EI) primarily involves the loss of a hydrogen radical followed by the loss of a methyl group or rearrangement. The proposed pathway is depicted below.



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Proposed EI fragmentation of **1,2-Dimethylindole**.

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